molecular formula C19H24N2OS B1675116 Levomépromazine CAS No. 60-99-1

Levomépromazine

Numéro de catalogue: B1675116
Numéro CAS: 60-99-1
Poids moléculaire: 328.5 g/mol
Clé InChI: VRQVVMDWGGWHTJ-CQSZACIVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Palliative Care

Levomepromazine is extensively used in palliative care for symptom management, particularly for controlling nausea, vomiting, anxiety, and agitation in patients with terminal illnesses.

Antiemetic Properties

Levomepromazine has been shown to be effective in alleviating nausea and vomiting associated with advanced cancer and other terminal conditions. A systematic review highlighted its efficacy as an antiemetic, particularly in patients who do not respond to first-line treatments. For instance:

  • Study Findings :
    • An uncontrolled observational study reported that 92% of participants with refractory vomiting ceased vomiting after receiving subcutaneous levomepromazine .
    • Another study indicated that low-dose levomepromazine effectively managed nausea and vomiting in 65 patients with advanced malignancies .

Sedative Effects

In palliative care settings, levomepromazine is also utilized for its sedative effects to manage agitation and anxiety. Its calming properties help improve the quality of life for patients nearing the end of life .

Psychiatric Applications

Levomepromazine is licensed for use in treating schizophrenia but is less commonly prescribed compared to newer antipsychotics.

Efficacy in Schizophrenia

Clinical trials have compared levomepromazine with other antipsychotics, revealing mixed results:

  • In one randomized controlled trial involving 192 participants, levomepromazine demonstrated comparable efficacy to chlorpromazine but was less effective than risperidone regarding certain clinical endpoints .
  • Notably, levomepromazine showed a significant improvement in the Brief Psychiatric Rating Scale scores compared to chlorpromazine .

Case Studies and Observational Research

Several case studies provide insights into the practical applications of levomepromazine:

  • Case Study on Nausea Control : An uncontrolled study indicated that levomepromazine significantly reduced nausea severity in patients undergoing treatment for advanced cancer .
  • Toxicology Investigation : A forensic case study examined a fatal poisoning incident involving levomepromazine, highlighting the importance of understanding its pharmacokinetics and potential risks associated with overdose .

Comparative Efficacy

The following table summarizes key findings related to the efficacy of levomepromazine compared to other medications:

ApplicationComparison DrugOutcomeEvidence Level
AntiemeticChlorpromazineBetter control of nauseaLevel B1
AntiemeticRisperidoneInferior efficacy for nausea controlLevel B1
SchizophreniaChlorpromazineComparable efficacyLevel B2
SchizophreniaRisperidoneInferior clinical improvementLevel B2

Analyse Biochimique

Biochemical Properties

Levomepromazine exerts its effects by blocking a variety of receptors, including adrenergic receptors, dopamine receptors, histamine receptors, muscarinic acetylcholine receptors, and serotonin receptors . It is metabolized by cytochrome P450, an important heme-containing enzyme superfamily . Two main metabolic pathways have been addressed, S-oxidation and N-demethylation .

Cellular Effects

Levomepromazine and its metabolite desmethyl-levomepromazine appear to accumulate in human brain tissue relative to blood . It has been found to induce the expression of the main CYP enzyme CYP3A4 in human hepatocytes . Levomepromazine also has a region-specific distribution in the human brain with highest values in the basal ganglia .

Molecular Mechanism

Levomepromazine’s antipsychotic effect is largely due to its antagonism of dopamine receptors in the brain . Its binding to 5HT2 receptors may also play a role . The metabolic mechanisms of Levomepromazine by cytochrome P450 have been studied, revealing a stepwise transfer of two electrons mechanism in S-oxidation reaction .

Temporal Effects in Laboratory Settings

The elimination half-life of Levomepromazine from brain tissue is longer than from blood and was calculated to be about one week . This suggests that patients exposed to Levomepromazine cannot be considered to be free of residual effects of the drug for a number of weeks after withdrawal .

Metabolic Pathways

Levomepromazine is chiefly metabolized by CYP3A4 via 5-sulfoxidation and N-demethylation . N-demethylation is more feasible than S-oxidation due to its lower activation energy and N-desmethyllevomepromazine therefore is the most plausible metabolite of Levomepromazine .

Transport and Distribution

Levomepromazine shows a region-specific distribution in the human brain with highest values in the basal ganglia . This might be the consequence of low expression of the metabolic enzyme Cyp2D6 in the basal ganglia .

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types de réactions : La méthotriméprazine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits :

4. Applications de la recherche scientifique

La méthotriméprazine a un large éventail d’applications de recherche scientifique :

Activité Biologique

Levomepromazine, also known as methotrimeprazine, is a phenothiazine antipsychotic that exhibits a wide range of biological activities primarily through its antagonistic effects on various neurotransmitter receptors. This article explores its pharmacological properties, therapeutic applications, and relevant case studies, presenting a comprehensive overview of its biological activity.

Pharmacological Profile

Levomepromazine acts as an antagonist at multiple receptor sites, including:

  • Dopaminergic receptors : Subtypes D1, D2, D3, and D4
  • Serotonergic receptors : 5-HT1 and 5-HT2
  • Histaminergic receptors
  • Cholinergic (muscarinic) receptors : M1 and M2
  • Alpha-adrenergic receptors : α1 and α2

This broad receptor binding profile contributes to its efficacy in treating various conditions, including schizophrenia and nausea/vomiting in palliative care settings. Notably, levomepromazine has shown significant binding affinity for α1 and 5-HT2 receptors compared to other antipsychotics like clozapine and chlorpromazine .

Schizophrenia

Levomepromazine has been evaluated in clinical trials for its effectiveness in managing schizophrenia. A systematic review of four randomized controlled trials (RCTs) involving 192 participants indicated that while levomepromazine was not significantly different from other antipsychotics regarding study dropout rates, it demonstrated superior outcomes in certain metrics:

  • Clinical Global Impression (CGI) severity : Better than chlorpromazine
  • Brief Psychiatric Rating Scale (BPRS) : Lower endpoint scores compared to chlorpromazine
  • Positive and Negative Syndrome Scale (PANSS) : Lower total scores than chlorpromazine .

However, it was less effective than risperidone in reducing BPRS scores by at least 20% .

Nausea and Vomiting in Palliative Care

Levomepromazine is widely used as an antiemetic in palliative care settings. It has been shown to alleviate nausea and vomiting effectively, particularly in patients with advanced cancer. Observational studies report that up to 92% of participants experienced cessation of vomiting after administration of levomepromazine . The drug can be administered orally or subcutaneously, with a typical starting dose ranging from 6 to 12.5 mg .

Case Study on Fatal Poisoning

A notable case study investigated a fatal poisoning incident involving levomepromazine. The toxicological analysis revealed significant levels of the drug in the bloodstream, underscoring the importance of monitoring dosages carefully due to its potent effects and potential toxicity .

Low-Dose Efficacy in Refractory Emesis

Another case study highlighted the use of low-dose levomepromazine in patients with refractory emesis associated with advanced malignancies. In this study, sedation was the most frequently reported side effect, but it was not correlated with the dosage administered . This suggests that while effective, careful consideration must be given to dosing to minimize adverse effects.

Summary of Research Findings

Study FocusFindings
SchizophreniaLevomepromazine showed better outcomes than chlorpromazine but was less effective than risperidone for certain metrics .
Palliative CareUncontrolled studies demonstrated high efficacy rates for nausea and vomiting management .
ToxicologyCase study on fatal poisoning emphasized the need for careful dosage monitoring .
Low-Dose UseEfficacy noted in refractory emesis with manageable side effects .

Propriétés

IUPAC Name

(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQVVMDWGGWHTJ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023289
Record name Levomethotrimeprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methotrimeprazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.25e-03 g/L
Record name Methotrimeprazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01403
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methotrimeprazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Methotrimeprazine's antipsychotic effect is largely due to its antagonism of dopamine receptors in the brain. In addition, its binding to 5HT2 receptors may also play a role.
Record name Methotrimeprazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01403
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

60-99-1
Record name Levomepromazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levomepromazine [USAN:INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methotrimeprazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01403
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levomethotrimeprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Levomepromazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOMEPROMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G0LAW7ATQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methotrimeprazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levomepromazine
Reactant of Route 2
Levomepromazine
Reactant of Route 3
Reactant of Route 3
Levomepromazine
Reactant of Route 4
Reactant of Route 4
Levomepromazine
Reactant of Route 5
Reactant of Route 5
Levomepromazine
Reactant of Route 6
Reactant of Route 6
Levomepromazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.